![molecular formula C14H20F6O4 B14891210 (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid is a synthetic organic compound characterized by its unique structural features, including multiple trifluoromethyl groups and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as trifluoromethylated alkenes and alcohols. These intermediates undergo various reactions, including esterification, reduction, and chiral resolution, to yield the final product. Common reagents used in these reactions include trifluoroacetic acid, isobutyl chloroformate, and chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)pentanoic acid
- (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)butanoic acid
Uniqueness
Compared to similar compounds, (2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid stands out due to its specific chain length and the presence of multiple trifluoromethyl groups
Properties
Molecular Formula |
C14H20F6O4 |
|---|---|
Molecular Weight |
366.30 g/mol |
IUPAC Name |
(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid |
InChI |
InChI=1S/C14H20F6O4/c1-12(2,3)24-11(23)9(5-7-14(18,19)20)8(10(21)22)4-6-13(15,16)17/h8-9H,4-7H2,1-3H3,(H,21,22)/t8-,9+/m1/s1 |
InChI Key |
VHFDXZFCNOULOA-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
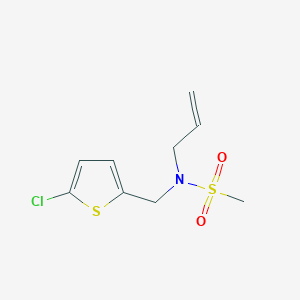

![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
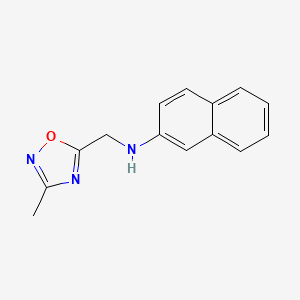
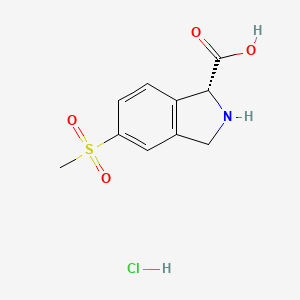
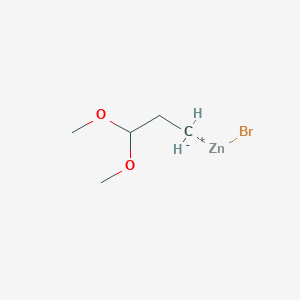
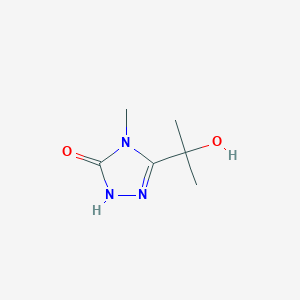
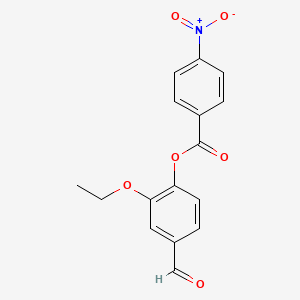
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
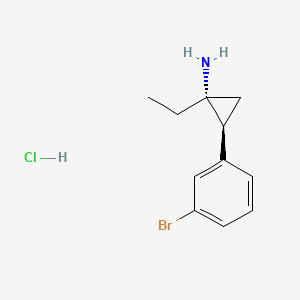
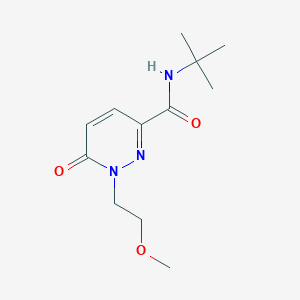
![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
